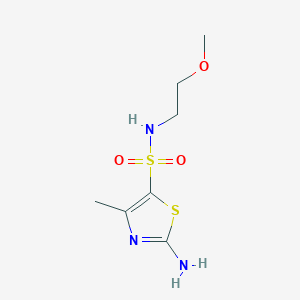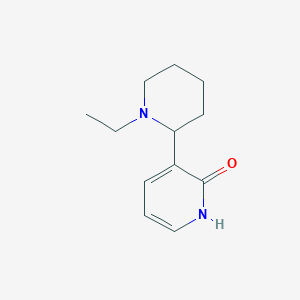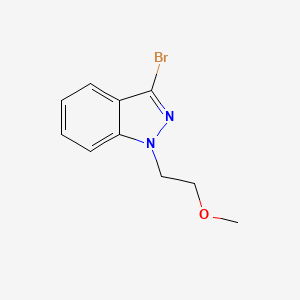
3-Bromo-1-(2-methoxyethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(2-methoxyethyl)-1H-indazole: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The presence of a bromine atom and a methoxyethyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Brom-1-(2-Methoxyethyl)-1H-indazol umfasst typischerweise die Bromierung von 1-(2-Methoxyethyl)-1H-indazol. Dies kann unter kontrollierten Bedingungen unter Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel erreicht werden. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform bei Raumtemperatur durchgeführt.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Bromierungsreaktionen, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren verwendet werden, um eine gleichmäßige Produktion zu gewährleisten. Sicherheitsmaßnahmen sind aufgrund der Handhabung von Brom, einer gefährlichen Substanz, von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Reaktionstypen:
Substitutionsreaktionen: Das Bromatom in 3-Brom-1-(2-Methoxyethyl)-1H-indazol kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Methoxyethylgruppe kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktionsreaktionen: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen und 1-(2-Methoxyethyl)-1H-indazol zu bilden.
Häufige Reagenzien und Bedingungen:
Substitution: Nukleophile wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung.
Hauptprodukte:
Substitution: 1-(2-Methoxyethyl)-1H-indazol-Derivate mit verschiedenen funktionellen Gruppen.
Oxidation: 3-Brom-1-(2-Methoxyethyl)-1H-indazol-Aldehyde oder -Säuren.
Reduktion: 1-(2-Methoxyethyl)-1H-indazol.
Wissenschaftliche Forschungsanwendungen
Chemie: 3-Brom-1-(2-Methoxyethyl)-1H-indazol wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es dient als Baustein bei der Entwicklung neuer Materialien und Katalysatoren.
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Auswirkungen bromierter Indazole auf verschiedene biologische Signalwege zu untersuchen. Es kann bei der Entwicklung von Sonden für bildgebende Verfahren und diagnostische Zwecke eingesetzt werden.
Medizin: Die Verbindung wird auf ihre potenziellen pharmakologischen Eigenschaften untersucht. Bromierte Indazole haben sich bei der Entwicklung von entzündungshemmenden, krebshemmenden und antimikrobiellen Wirkstoffen als vielversprechend erwiesen.
Industrie: Im Industriesektor wird 3-Brom-1-(2-Methoxyethyl)-1H-indazol bei der Produktion von Spezialchemikalien und fortschrittlichen Materialien verwendet. Es wird auch bei der Synthese von Agrochemikalien und Farbstoffen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-1-(2-Methoxyethyl)-1H-indazol umfasst seine Interaktion mit bestimmten molekularen Zielstrukturen. Das Bromatom kann an Halogenbindungen teilnehmen, was die Bindungsaffinität der Verbindung zu Proteinen und Enzymen beeinflusst. Die Methoxyethylgruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(2-methoxyethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxyethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 3-Brom-1-(2-Methoxyethyl)pyridin-2(1H)-on
- 3-Brom-1-(2-Methoxyethyl)-1-methylcyclopentan
Vergleich: 3-Brom-1-(2-Methoxyethyl)-1H-indazol ist aufgrund seines Indazol-Kerns einzigartig, der besondere elektronische und sterische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen wie 3-Brom-1-(2-Methoxyethyl)pyridin-2(1H)-on kann das Indazol-Derivat aufgrund des Vorhandenseins des kondensierten Benzol- und Pyrazolringsystems eine unterschiedliche Reaktivität und biologische Aktivität aufweisen. Die Methoxyethylgruppe trägt ebenfalls zu ihren einzigartigen Löslichkeits- und pharmakokinetischen Eigenschaften bei.
Eigenschaften
Molekularformel |
C10H11BrN2O |
|---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
3-bromo-1-(2-methoxyethyl)indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
RYYCYDOJIVKVED-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C2=CC=CC=C2C(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



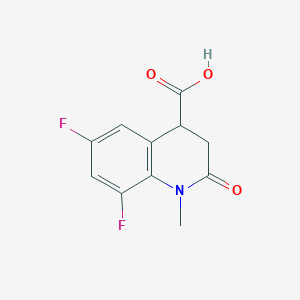

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
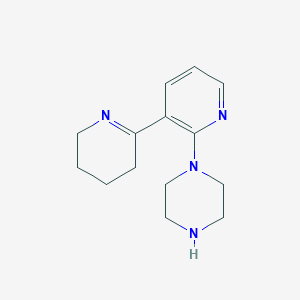

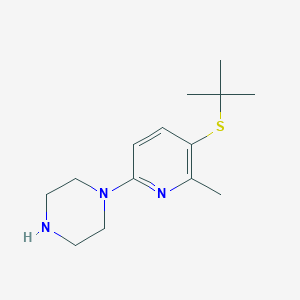

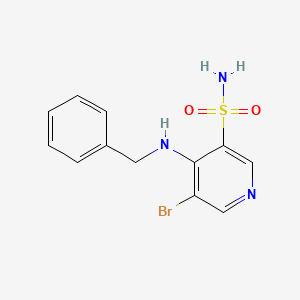
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)

